2,6-Dichlorobenzonitrile
Overview
Description
2,6-Dichlorobenzonitrile is an organic compound with the chemical formula C₇H₃Cl₂N. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. This compound is widely used as a herbicide and as a building block in organic chemistry .
Synthetic Routes and Reaction Conditions:
- One common method for preparing this compound involves the chlorination of 2,6-dichlorotoluene to produce 2,6-benzylidene chloride, which is then hydrolyzed and quaternized to yield the crude product. The crude product is then refined to obtain the final this compound .
- Another method involves the selective de-nitrochlorination of 2-chloro-6-nitrobenzonitrile using chlorine gas. This process is carried out at temperatures ranging from 100°C to 200°C for 5 to 15 hours .
Industrial Production Methods:
- Industrial production methods focus on optimizing yield and purity while minimizing waste and environmental impact. The methods mentioned above are scalable and can be adapted for large-scale production .
Types of Reactions:
Common Reagents and Conditions:
Reducing Agents: Lithium N,N′-dimethylethylenediaminoaluminum hydride for reduction reactions.
Catalysts: Gold catalysts for nucleophilic substitution reactions.
Major Products:
- 2,6-Dichlorobenzaldehyde
- 5-(2,6-Dichlorophenyl)-2H-tetrazole
- 2,6-Dichlorobenzamide
Scientific Research Applications
2,6-Dichlorobenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
2,6-Dichlorobenzonitrile exerts its herbicidal effects by interfering with cellulose synthesis in plants. It disrupts the formation of cellulose microfibrils, leading to weakened cell walls and ultimately the death of the plant . The compound targets the cellulose synthase complex, inhibiting its activity and preventing the proper assembly of cellulose .
Comparison with Similar Compounds
2,4-Dichlorobenzonitrile: Similar in structure but differs in the position of chlorine atoms.
2,6-Dichlorobenzamide: A hydrolysis product of 2,6-Dichlorobenzonitrile.
2,6-Dichlorobenzaldehyde: A reduction product of this compound.
Uniqueness:
Properties
IUPAC Name |
2,6-dichlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYAIZYFCNQIRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N, Array | |
Record name | DICHLOBENIL | |
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DSSTOX Substance ID |
DTXSID5032365 | |
Record name | 2,6-Dichlorobenzonitrile | |
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Molecular Weight |
172.01 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dichlobenil is a white solid dissolved or suspended in a water-emulsifiable liquid carrier. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Can easily penetrate the soil and contaminate groundwater and nearby streams. Can cause illness by inhalation, skin absorption and/or ingestion. Used as a herbicide., White to off-white solid; [ICSC] White solid; Formulated as granular, ready-to-use liquid, soluble concentrate, and wettable powder; [Reference #1] Light grey powder; [Aldrich MSDS], WHITE-TO-OFF-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |
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Record name | Dichlobenil | |
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Boiling Point |
518 °F at 760 mmHg (USCG, 1999), 270 °C | |
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Flash Point |
Not Applicable. Not flammable. (USCG, 1999) | |
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Solubility |
In water, 14.6 mg/L at 20 °C, Solubility in solvents (w/v) (approx): acetone 5% at 8 °C; benzene 5% at 8 °C; cyclohexanone 7% at 15-20 °C; ethanol 5% at 8 °C; furfural 7% at 8 °C; methylene chloride 10% at 20 °C; methylethylketone 7% at 15-20 °C; tetrahydrofuran 9% at 8 °C; toluene 4% at 20 °C; xylene 5% at 8 °C., Solubility in water: none | |
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Density |
1.3 g/cm³ | |
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Vapor Pressure |
20.94 mmHg at 220 °F (USCG, 1999), 0.00101 [mmHg], 6.6X10-4 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.073 | |
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Mechanism of Action |
Dichlobenil acts primarily on growing points and root tips. Definite characteristics at the toxic level in intact plants include a rapid growth inhibition, followed by a gross disruption of tissues, notably in the meristems and phloem, which may result in the swelling or collapse of stem, root, and petiole, and a generalized brown discoloration, frequently accompanied by the exudation of gummy material from shoots., Soil applied dichlobenil (2 lb/acre) destroyed phloem, cambium, and associated parenchyma in and above nodes of alligator weed ... Injury to inactive axillary bud tissues was limited... ., Selective systemic herbicide, absorbed by the roots and leaves, with rapid translocation acropetally and slower translocation basipetally. Inhibits actively dividing meristems and germination of seeds, and damages rhizomes. Has no effect on cell respiration or photosynthesis, but inhibits cellulose synthesis., 24 hr following injection of a single dose of the herbicide dichlobenil (2,6-dichlorobenzonitrile) in C57Bl/6 mice a steep dose-response curve for the histopathological toxicity in the olfactory mucosa was observed. 4 hr following injection of a toxic dose of (14)C-dichlobenil (12 mg/kg) the covalent binding in the olfactory mucosa was 26 times higher than that in the liver. A dose-dependent decrease of nonprotein sulfhydryls (mainly glutathione, GSH) in the olfactory mucosa was observed 2.5 hr following injection of dichlobenil (6, 12, 25 mg/kg). The synthetic GSH precursor N-acetyl-L-cysteine decreased both the dichlobenil-induced toxicity and the covalent binding, whereas N-acetyl-D-cysteine had no effect. No protective effects of the cyanide antidotes nitrite, thiosulfate, or superoxide dismutase on the dichlobenil-induced toxicity were observed. In mice given the GSH-depleting agent phorone and a subtoxic dose of dichlobenil (6 mg/kg), an extensive toxicity and an increased covalent binding in the olfactory mucosa were demonstrated. Autoradiography showed no change in the distribution of covalent (14)C dichlobenil binding to nontarget tissues of phorone-treated mice. In conclusion, the results demonstrate a relationship between the degrees of covalent binding, GSH depletion, and toxicity of dichlobenil in the olfactory mucosa. Hence, the level of GSH appears to be of importance for the dichlobenil-induced toxicity in the olfactory mucosa., The metabolic activation of the herbicide dichlobenil (2,6-dichloro (ring-(14)C) benzonitrile) in the olfactory mucosa of C57BL mice and Sprague Dawley rats was examined. In homogenates of the olfactory mucosa (mouse 1000 x g supernatants; rat microsomes), dichlobenil was metabolized and covalently bound to protein. The apparent Km, Vmax and V/K values showed that the olfactory mucosa had both a higher affinity for dichlobenil and a higher capacity/mg protein to activate dichlobenil in comparison to the liver. The covalent binding was dependent on NADPH and was inhibited by the addition of dithionite, metyrapone and glutathione indicating an oxidative cytochrome P-450 dependent activation of dichlobenil into an electrophilic intermediate. The covalent binding was also inhibited by the addition of superoxide dismutase whereas catalase, mannitol or dimethylsulfoxide had no effect indicating the involvement of O2- but not of H2O2 or OH. in the activation. In explants of the olfactory mucosa incubated with (14)C dichlobenil a preferential covalent binding was observed in the Bowman's glands suggesting an activation of dichlobenil in these structures. The highly efficient metabolic activation of dichlobenil to reactive intermediates in the olfactory mucosa is suggested to be of importance for the potent dichlobenil-induced toxicity in this tissue. | |
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Color/Form |
White crystalline solid | |
CAS No. |
1194-65-6, 104809-79-2 | |
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Record name | Benzonitrile, 2,6-dichloro-, labeled with carbon-14 | |
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Record name | 2,6-Dichlorobenzonitrile | |
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Record name | Dichlobenil [ANSI:BSI:ISO] | |
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Record name | dichlobenil | |
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Record name | 2,6-Dichlorobenzonitrile | |
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Melting Point |
293 to 294.8 °F (USCG, 1999), 144-145 °C, 145-146 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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